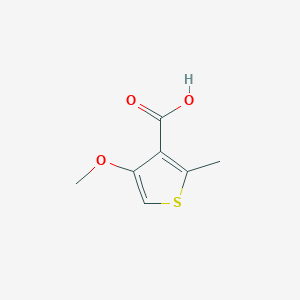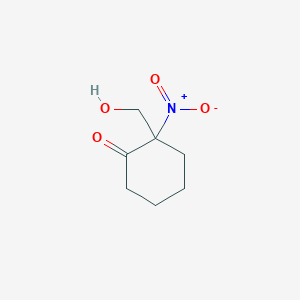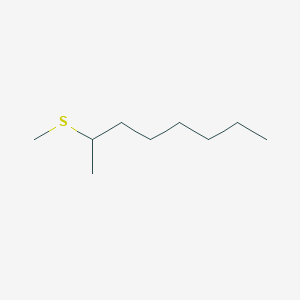![molecular formula C11H11ClO B14402035 Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- CAS No. 84814-02-8](/img/structure/B14402035.png)
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is an organic compound that features a benzene ring substituted with a 4-chloro-2-butynyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- typically involves the reaction of 1-chloro-2-methylbenzene with 4-chloro-2-butyne in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, base, and reaction temperature are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with halogens or hydrogen.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Addition Reactions: Products include alkanes or alkenes depending on the degree of hydrogenation.
Oxidation Reactions: Products include ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, where the alkyne group acts as an electrophile, facilitating the formation of new chemical bonds. The benzene ring can participate in aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but with different substituents.
Benzene, 1-butynyl-: Contains a butynyl group but lacks the chlorine substituent.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of a butynyl group.
Uniqueness
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is unique due to the presence of both a 4-chloro-2-butynyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84814-02-8 |
|---|---|
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
1-(4-chlorobut-2-ynoxy)-2-methylbenzene |
InChI |
InChI=1S/C11H11ClO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,8-9H2,1H3 |
InChI-Schlüssel |
JWOMRJUXDXNXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC#CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)


![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)

![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)


![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
